

Spectroscopic Analysis of 2-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzonitrile

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Introduction

2-Nitrobenzonitrile ($C_7H_4N_2O_2$), a key intermediate in organic synthesis, possesses a unique molecular structure characterized by the presence of both a nitrile ($-C\equiv N$) and a nitro ($-NO_2$) group on a benzene ring.[1][2] This arrangement of electron-withdrawing groups significantly influences its chemical properties and reactivity. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research, drug development, and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzonitrile**, including Infrared (IR), Nuclear Magnetic Resonance (1H and ^{13}C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key insights into the molecular structure of **2-Nitrobenzonitrile**.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **2-Nitrobenzonitrile** shows characteristic absorption bands corresponding to the nitrile and nitro groups, as well as the aromatic ring.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference
~2230	C≡N (Nitrile) stretching	[1] [3]
~1530	N-O asymmetric stretching (Nitro group)	[1] [3]
~1350	N-O symmetric stretching (Nitro group)	[1] [3]
~3100-3000	C-H aromatic stretching	[1] [3]
~1600, ~1480	C=C aromatic ring stretching	[1] [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).[\[4\]](#)

¹H NMR Spectrum

The proton NMR spectrum reveals four distinct signals in the aromatic region, consistent with the four protons on the substituted benzene ring.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
~7.7-7.9	Multiplet	2H	Aromatic Protons	[4]
~8.0-8.2	Multiplet	1H	Aromatic Proton	[4]
~8.3	Multiplet	1H	Aromatic Proton	[4]

Note: Specific assignments for each proton require more advanced 2D NMR techniques, but the data confirms the presence of four unique aromatic protons.

¹³C NMR Spectrum

The carbon NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the **2-Nitrobenzonitrile** molecule.

Chemical Shift (δ , ppm)	Assignment	Reference
~115	C≡N (Nitrile Carbon)	[1]
~118	Quaternary Carbon (C-CN)	[1]
~125	Aromatic CH	[1]
~133	Aromatic CH	[1]
~134	Aromatic CH	[1]
~135	Aromatic CH	[1]
~150	Quaternary Carbon (C-NO ₂)	[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data below corresponds to Electron Ionization (EI) mass spectrometry.[\[5\]](#)

m/z	Relative Intensity	Assignment	Reference
148	High	[M] ⁺ (Molecular Ion)	[1] [5] [6]
102	High	[M-NO ₂] ⁺	[1]
76	Moderate	[C ₆ H ₄] ⁺	[1]
75	Moderate	[C ₆ H ₃] ⁺	[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for **2-Nitrobenzonitrile**.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

This technique is suitable for solid samples and involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

- Sample Preparation: Grind 1-2 mg of **2-Nitrobenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]
- Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Background Spectrum: Place the empty sample holder in the IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[8]
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
- Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Nitrobenzonitrile** for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[10][11]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[9][10] Gently agitate or sonicate the mixture to ensure the sample is fully dissolved.[10]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The liquid column should be about 4-5 cm high.[10]

- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[10]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.[9]
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of about 220 ppm. A greater number of scans is typically required due to the lower natural abundance of ^{13}C .[9]

Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)

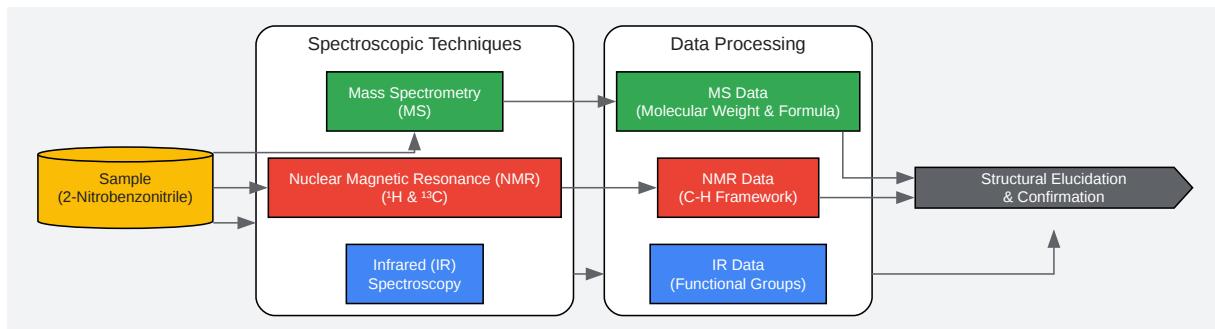
This protocol is suitable for volatile and thermally stable compounds like **2-Nitrobenzonitrile**.

- Sample Preparation: Prepare a dilute solution of **2-Nitrobenzonitrile** (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup: The mass spectrometer is coupled to a gas chromatograph (GC). The GC is equipped with a suitable capillary column (e.g., a nonpolar column like DB-5).
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the heated GC injection port. The sample is vaporized and carried onto the column by an inert carrier gas (e.g., helium).
- Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.
- Ionization: As **2-Nitrobenzonitrile** elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
- Mass Analysis and Detection: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge

(m/z) ratio. A detector then records the abundance of each ion.[12]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural elucidation of a chemical compound such as **2-Nitrobenzonitrile**.



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Caption: Workflow for spectroscopic analysis of **2-Nitrobenzonitrile**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitrobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147312#spectroscopic-data-of-2-nitrobenzonitrile>]

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